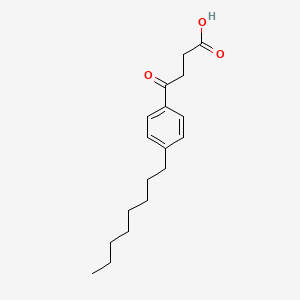

4-(4-Octylphenyl)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-octylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBXTBNWHICXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379371 | |

| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64779-10-8 | |

| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Friedel-Crafts acylation of octylbenzene with succinic anhydride

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Octylbenzene with Succinic Anhydride

Authored by: Gemini, Senior Application Scientist

Abstract

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3] This guide provides a comprehensive technical overview of a specific, illustrative example: the acylation of octylbenzene with succinic anhydride to synthesize 4-oxo-4-(4-octylphenyl)butanoic acid. This keto-acid is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][3][4] We will delve into the underlying mechanism, provide a field-proven experimental protocol, discuss critical parameters for process optimization, and detail methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a blend of theoretical understanding and practical, actionable insights.

The Underlying Chemistry: Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) pathway.[5][6][7] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich π-system of the aromatic ring.[8][9]

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with succinic anhydride. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and facilitating the cleavage of the C-O bond. This generates a resonance-stabilized acylium ion, which serves as the potent electrophile.[10][11][12]

Step 2: Electrophilic Aromatic Substitution The octyl group on the benzene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Due to the significant steric hindrance posed by the octyl chain, the acylation occurs predominantly at the less hindered para position. The nucleophilic π-electrons of the octylbenzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

Step 3: Rearomatization and Catalyst Complexation A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. A crucial distinction of acylation versus alkylation is that the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[5] This complexation deactivates the product, preventing further acylation reactions (polysubstitution), which is a significant advantage over Friedel-Crafts alkylation.[8][13][14] However, this also means that the Lewis acid is not truly a catalyst in this reaction and must be used in stoichiometric amounts or greater.[5][13] The final product is liberated from this complex during the aqueous workup.

Caption: Mechanism of the Friedel-Crafts Acylation of Octylbenzene.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 4-oxo-4-(4-octylphenyl)butanoic acid on a laboratory scale. All operations involving anhydrous aluminum chloride must be conducted under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Octylbenzene | 190.33 | 9.52 g (11.0 mL) | 1.0 | Substrate |

| Succinic Anhydride | 100.07 | 5.00 g | 1.0 | Acylating Agent |

| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 2.2 | Lewis Acid Catalyst |

| Nitrobenzene | 123.11 | 50 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction Solvent |

| Hydrochloric Acid (conc.) | 36.46 | ~25 mL | - | Workup |

| 5% Sodium Bicarbonate (aq) | - | ~100 mL | - | Workup |

| Brine (saturated NaCl aq) | - | ~50 mL | - | Workup |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying Agent |

| Crushed Ice | - | ~100 g | - | Workup |

Step-by-Step Methodology

-

Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

-

Reagent Charging: To the flask, add nitrobenzene (50 mL) and anhydrous aluminum chloride (14.7 g). Stir the resulting suspension and cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Reactants: In a separate beaker, dissolve octylbenzene (9.52 g) and succinic anhydride (5.00 g) in the dropping funnel.

-

Controlled Addition: Add the octylbenzene/succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. The causality here is critical: a slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent undesirable side reactions.[9][15] Maintain the internal temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in dilute HCl, extracting with ethyl acetate, and spotting on a silica plate.

-

Workup - Quenching: Pour the reaction mixture slowly and carefully onto a mixture of crushed ice (~100 g) and concentrated HCl (~25 mL) in a large beaker, with vigorous stirring. This step hydrolyzes the aluminum chloride and breaks the product-catalyst complex.[9][11][15]

-

Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (50 mL) and shake well. The nitrobenzene and the product will partition into the organic layer. Separate the lower organic layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.[15]

-

Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted succinic acid, followed by brine (1 x 50 mL) to reduce the amount of dissolved water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane and nitrobenzene by rotary evaporation (note: nitrobenzene has a high boiling point and may require vacuum distillation for complete removal).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 4-oxo-4-(4-octylphenyl)butanoic acid as a solid.

Caption: Experimental Workflow for the Synthesis.

Process Optimization & Scientific Rationale

Choice of Catalyst and Stoichiometry

While AlCl₃ is the classic and highly effective Lewis acid for this transformation, its hygroscopic nature and the need for stoichiometric quantities present handling and waste-disposal challenges.[6][16] Stoichiometric amounts are required because both the anhydride's carbonyl oxygen and the product's ketone oxygen coordinate strongly to the AlCl₃, effectively sequestering it.[5][13] For industrial applications, research into more sustainable alternatives, such as reusable solid acid catalysts (e.g., zeolites) or milder Lewis acids like metal triflates, is an active area.[16][17] A molar ratio of at least 2.0 equivalents of AlCl₃ relative to the succinic anhydride is recommended to ensure complete activation and drive the reaction to completion.

Solvent Selection: A Critical Parameter

The choice of solvent is not trivial and can significantly impact reaction efficiency and selectivity.

-

Nitrobenzene: Often considered an excellent solvent for Friedel-Crafts acylations.[18] Its polarity helps to dissolve the intermediate acylium ion complex and the final product-catalyst complex, keeping the reaction medium homogeneous.[19] Furthermore, the nitro group is strongly deactivating, making the solvent itself unreactive to acylation.[20][21][22]

-

Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): These are common, less toxic alternatives. However, the solubility of the AlCl₃ complexes can be lower, potentially leading to a heterogeneous mixture.

-

Carbon Disulfide (CS₂): A traditional, non-polar solvent. While effective, its high volatility, flammability, and toxicity limit its use. The product-catalyst complex is often insoluble in CS₂, which can sometimes be advantageous for separation but may also hinder the reaction.[19]

Temperature and Reaction Control

The initial formation of the acylium ion complex is highly exothermic.[15] Conducting the initial addition at low temperatures (0-5 °C) is a critical safety and quality control measure. It prevents thermal runaway and minimizes the formation of potential side products. Allowing the reaction to proceed to completion at room temperature is typically sufficient for activated substrates like octylbenzene.

Product Characterization

The identity and purity of the synthesized 4-oxo-4-(4-octylphenyl)butanoic acid must be confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~ 7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. δ ~ 7.2 ppm (d, 2H): Aromatic protons meta to the carbonyl group. δ ~ 3.2 ppm (t, 2H): Methylene protons adjacent to the ketone (-CO-CH₂ -). δ ~ 2.8 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂ -COOH). δ ~ 2.6 ppm (t, 2H): Methylene protons of the octyl group attached to the ring (Ar-CH₂ -). δ ~ 1.6 ppm (m, 2H): Second methylene of octyl group. δ ~ 1.3 ppm (m, 10H): Remaining methylene protons of the octyl chain. δ ~ 0.9 ppm (t, 3H): Terminal methyl group of the octyl chain. |

| ¹³C NMR (CDCl₃) | δ ~ 198 ppm: Ketone carbonyl carbon. δ ~ 178 ppm: Carboxylic acid carbonyl carbon. δ ~ 145-128 ppm: Aromatic carbons. δ ~ 35-22 ppm: Aliphatic carbons from the octyl and butyric acid chains. δ ~ 14 ppm: Terminal methyl carbon of the octyl chain. |

| IR Spectroscopy (KBr) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1710 cm⁻¹: C=O stretch of the carboxylic acid dimer. ~1685 cm⁻¹: C=O stretch of the aryl ketone.[23] ~1605, 1575 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spec. (EI) | m/z (M⁺): 290.1882 (Calculated for C₁₈H₂₆O₃). The molecular ion peak should be observable. |

Conclusion

The is a robust and reliable method for synthesizing 4-oxo-4-(4-octylphenyl)butanoic acid. This guide has detailed the mechanistic principles, a validated experimental procedure, and the critical process parameters that govern the reaction's outcome. Understanding the causality behind each step—from the stoichiometric requirement of the Lewis acid to the choice of an unreactive, polar solvent—is paramount for achieving high yields and purity. The resulting keto-acid is a versatile synthetic building block, for instance, the ketone functionality can be readily reduced via Clemmensen or Wolff-Kishner reduction to furnish the corresponding 4-(4-octylphenyl)butanoic acid, further expanding its synthetic utility.[13][24]

References

- Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide. Benchchem.

- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. Benchchem.

- Friedel–Crafts reaction. Wikipedia.

- Which of the following is used as a solvent in the Friedel-Crafts reaction. Allen.

- Nitrobenzene was used as a solvent in Friedel - Craft reaction. why?. Filo.

- Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. Quora.

- Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Vedantu.

- Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.

- Friedel–Crafts Acylation. Sigma-Aldrich.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.

- Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

- Friedel-Crafts Acylation. Organic Chemistry Portal.

- The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

- Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.

- Experiment 1: Friedel-Crafts Acylation. University of Michigan.

- Mechanism of Friedel-Crafts acylation with succinic anhydride - FAQ. Guidechem.

- avoiding side reactions in Friedel-Crafts alkylation. Benchchem.

- Experiment 14: Friedel-Crafts Acylation. YouTube.

- Acylation of benzene with anhydrides. Sciencemadness.org.

- Friedel Crafts Acylation | PDF. Scribd.

- Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli.

- Mechanochemical Friedel–Crafts acylations. National Institutes of Health.

- Friedel Crafts Acylation Acid Anhydride Mechanism. YouTube.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- Experimental Setup for Friedel-Crafts Acylation Reactions. Benchchem.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- 4-Oxo-4-phenoxybutanoic acid. Vulcanchem.

- Interpreting IR Scans Exp 12 Friedel Crafts Acylation. YouTube.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.

- 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.

- 4-Oxo-4-(4-propylphenyl)butanoic acid. Synquest Labs.

- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica.

- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.

- 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis. ChemicalBook.

- A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central.

- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.

- 4-Oxo-4-(p-tolyl)butanoic acid. CymitQuimica.

- Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances.

- 4-Oxo-4-(p-tolylamino)butanoic acid. PubChem.

Sources

- 1. ijcps.org [ijcps.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. websites.umich.edu [websites.umich.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Nitrobenzene was used as a solvent in Friedel - Craft reaction. why?.. [askfilo.com]

- 21. quora.com [quora.com]

- 22. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]

- 23. m.youtube.com [m.youtube.com]

- 24. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of 4-(4-Octylphenyl)-4-oxobutanoic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-(4-Octylphenyl)-4-oxobutanoic acid, a molecule of interest in materials science and as a synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights for the comprehensive characterization of this and similar keto-acid compounds. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the causal logic behind the experimental design and interpretation.

Molecular Structure and Synthetic Context

A robust analytical strategy begins with a foundational understanding of the molecule's structure and its synthetic origin. This compound is an aromatic keto-acid. Its structure combines a flexible n-octyl chain, a rigid phenyl ring, a ketone, and a carboxylic acid moiety. This unique combination of functionalities dictates its chemical properties and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

The most common and industrially scalable synthesis for this class of compounds is the Friedel-Crafts acylation. This involves the reaction of octylbenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Understanding this pathway is critical as it informs us about potential side products and impurities, such as isomers from acylation at the ortho or meta positions of the octylbenzene, or unreacted starting materials, which spectroscopic analysis must be able to distinguish.

Caption: General workflow for the Friedel-Crafts synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a precise map of the proton environments. For this compound, the key is to differentiate the aromatic protons, the protons on the butanoic acid chain, and the distinct protons along the octyl chain. The choice of a deuterated solvent like CDCl₃ is standard for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak (CHCl₃ at ~7.26 ppm) which serves as a convenient internal reference.[1]

Experimental Protocol: Sample Preparation & Acquisition A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Weighing: Accurately weigh 5-10 mg of the dried, purified compound.

-

Solubilization: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.[2]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Instrumentation: Place the capped NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition: On a 400 MHz or higher spectrometer, acquire the spectrum after standard locking, tuning, and shimming procedures. A typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 (very broad) | singlet | 1H | Carboxylic acid (-COOH ) |

| ~7.92 | doublet | 2H | Aromatic (H-a, ortho to C=O) |

| ~7.28 | doublet | 2H | Aromatic (H-b, ortho to octyl) |

| ~3.25 | triplet | 2H | Methylene (-C(=O)CH₂ CH₂-) |

| ~2.80 | triplet | 2H | Methylene (-CH₂CH₂ COOH) |

| ~2.68 | triplet | 2H | Benzylic Methylene (Ar-CH₂ CH₂-) |

| ~1.62 | quintet | 2H | Methylene (Ar-CH₂CH₂ -) |

| ~1.29 (broad) | multiplet | 10H | Methylene (-(CH₂ )₅-CH₃) |

| ~0.88 | triplet | 3H | Terminal Methyl (-CH₃ ) |

Authoritative Interpretation: The spectrum is highly diagnostic. The very broad singlet far downfield (~10-12 ppm) is the unmistakable signature of a carboxylic acid proton. The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted benzene ring: two doublets, each integrating to 2H.[3] The doublet at ~7.92 ppm is further downfield due to the deshielding effect of the adjacent electron-withdrawing ketone. The butanoic acid chain presents two triplets at ~3.25 and ~2.80 ppm, consistent with an ethyl fragment flanked by two carbonyl groups. The octyl chain is identified by the benzylic triplet at ~2.68 ppm, a large, overlapping multiplet around ~1.29 ppm for the bulk of the methylene groups, and the terminal methyl triplet at ~0.88 ppm, characteristic of a long alkyl chain.[4][5]

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR complements the proton data by providing a count of unique carbon environments. Given the low natural abundance of ¹³C (1.1%), a higher sample concentration or longer acquisition time is required compared to ¹H NMR.[6] Broadband proton decoupling is standard practice to simplify the spectrum to a series of singlets, where each peak represents a unique carbon or a set of equivalent carbons.

Experimental Protocol: The sample preparation follows the same procedure as for ¹H NMR, although a higher concentration (50-100 mg) is advisable to reduce acquisition time.[2] A typical acquisition on a 100 MHz spectrometer may require several hundred to a few thousand scans.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | Ketone Carbonyl (C =O) |

| ~178.5 | Carboxylic Acid Carbonyl (-C OOH) |

| ~152.0 | Aromatic (C -Octyl) |

| ~134.5 | Aromatic (C -C=O) |

| ~129.0 | Aromatic (C H, ortho to Octyl) |

| ~128.2 | Aromatic (C H, ortho to C=O) |

| ~36.0 | Benzylic Methylene (Ar-C H₂) |

| ~33.5 | Methylene (-C H₂COOH) |

| ~31.8 | Methylene (-(CH₂)₅C H₂CH₃) |

| ~31.5 | Methylene (Ar-CH₂C H₂) |

| ~29.4 | Methylene (-CH₂C H₂CH₂COOH) |

| ~29.3 (multiple) | Methylene (-CH₂( C H₂)₄CH₂-) |

| ~22.6 | Methylene (-C H₂CH₃) |

| ~14.1 | Terminal Methyl (-C H₃) |

Authoritative Interpretation: The downfield region clearly shows the two carbonyl carbons, with the ketone carbon (~198.0 ppm) being more deshielded than the carboxylic acid carbon (~178.5 ppm).[7][8] The four signals in the aromatic region (125-155 ppm) confirm the 1,4-disubstitution pattern. The aliphatic region contains the eight signals expected for the n-octyl chain, plus the two distinct methylene carbons of the butanoic acid chain. The chemical shifts are consistent with established values for alkylbenzenes and aliphatic acids.[7]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying functional groups. The diagnostic power for this molecule lies in simultaneously confirming the presence of the carboxylic acid O-H, the two distinct C=O groups (ketone and acid), and the C-H bonds of the aromatic ring and long alkyl chain. The KBr pellet method is a robust, self-validating system for solid samples, ensuring the sample is finely dispersed in an IR-transparent matrix to minimize light scattering.[9]

Experimental Protocol: KBr Pellet Preparation

-

Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder. The mixture should become a fine, homogenous powder.[10]

-

Die Loading: Transfer the powder mixture into a pellet die.

-

Pressing: Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. A vacuum is often applied to the die before pressing to remove trapped air and moisture.[9]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2955, 2925, 2855 | Strong, Sharp | C-H stretch (Aliphatic - octyl chain) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| ~1685 | Strong, Sharp | C=O stretch (Aryl ketone, conjugated) |

| ~1605, ~1465 | Medium, Sharp | C=C stretch (Aromatic ring) |

| 1440-1395 | Medium | O-H bend (in-plane) |

| 1320-1210 | Strong | C-O stretch (coupled with O-H bend) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Authoritative Interpretation: The IR spectrum provides a definitive fingerprint. The most prominent feature is the extremely broad absorption band from 3300-2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[11][12] Superimposed on this broad peak are the sharp, strong C-H stretching vibrations of the octyl chain just below 3000 cm⁻¹. The carbonyl region is crucial: two distinct, strong C=O stretching peaks are expected. The peak around 1710 cm⁻¹ is typical for a carboxylic acid dimer, while the peak at a lower frequency (~1685 cm⁻¹) is assigned to the aryl ketone, whose frequency is lowered by conjugation with the phenyl ring.[13][14] The presence of both peaks is strong evidence for the keto-acid structure. Additional bands confirm the aromatic ring (~1605 cm⁻¹) and the C-O single bond of the acid (~1250 cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, which directly confirms the molecular formula. Direct infusion is chosen for its speed and simplicity when analyzing a purified compound.[15]

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.[15]

-

Infusion: Using a syringe pump, infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[16]

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The mass analyzer (e.g., Quadrupole or Time-of-Flight) scans a relevant m/z range (e.g., 50-500 amu).

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₈H₂₆O₃

-

Exact Mass: 290.1882 g/mol

| m/z (Positive Mode) | Ion Formula | Interpretation |

| 291.1955 | [C₁₈H₂₇O₃]⁺ | Protonated Molecule [M+H]⁺ |

| 273.1849 | [C₁₈H₂₅O₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 189.1274 | [C₁₃H₁₇O]⁺ | α-cleavage: Loss of -CH₂CH₂COOH |

| 105.0335 | [C₇H₅O]⁺ | Fragmentation of Ar-C=O bond |

| m/z (Negative Mode) | Ion Formula | Interpretation |

| 289.1809 | [C₁₈H₂₅O₃]⁻ | Deprotonated Molecule [M-H]⁻ |

Authoritative Interpretation: The primary goal is to observe the molecular ion. In ESI positive mode, the base peak would be the protonated molecule [M+H]⁺ at m/z 291. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 289 would be prominent. High-resolution mass spectrometry would confirm the elemental composition to within a few parts per million. The fragmentation pattern is also predictable. A major fragmentation pathway for aromatic ketones is the α-cleavage of the bond between the carbonyl carbon and the aliphatic chain, leading to a stable acylium ion.[17][18] In this case, cleavage of the C-C bond adjacent to the ketone would result in a characteristic fragment at m/z 189, corresponding to the [4-octylbenzoyl]⁺ cation.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups with high certainty, and mass spectrometry validates the molecular weight and elemental composition. This multi-technique approach represents a robust, self-validating system for the characterization of synthesized organic molecules, ensuring the highest degree of scientific integrity for research and development applications.

References

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic acids. Available at: [Link]

-

AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]

-

Quora. What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

University of York. NMR Sample Preparation. Available at: [Link]

-

University of Colorado Boulder, Organic Chemistry. NMR Spectrum Acquisition. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

ETH Zurich Research Collection. Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Available at: [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. Chemical shifts. Available at: [Link]

-

University of Wisconsin Biotechnology Center. Electrospray Direct Injection. Available at: [Link]

-

ResearchGate. Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. Available at: [Link]

-

YouTube. Direct Infusion ESI Ion Trap MS. Available at: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Available at: [Link]

-

ETH Zurich Research Collection. Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. N-OCTYLBENZENE(2189-60-8) 1H NMR spectrum [chemicalbook.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. kinteksolution.com [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. quora.com [quora.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 16. youtube.com [youtube.com]

- 17. GCMS Section 6.11.3 [people.whitman.edu]

- 18. archive.nptel.ac.in [archive.nptel.ac.in]

An In-depth Technical Guide to the Chemical Properties of 4-(4-Octylphenyl)-4-oxobutanoic Acid (CAS Number: 64779-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Octylphenyl)-4-oxobutanoic acid (CAS No. 64779-10-8), a molecule of significant interest in chemical synthesis and pharmaceutical research. This document delves into its structural characteristics, physicochemical properties, synthesis, and analytical methodologies. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential resource for professionals engaged in drug discovery and development, offering a robust framework for the utilization and further investigation of this compound.

Introduction

This compound, identified by the CAS number 64779-10-8, is an organic compound featuring a substituted aromatic ring linked to a keto-carboxylic acid moiety. This unique bifunctional architecture makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular frameworks. Its potential applications in areas such as drug delivery systems underscore the importance of a thorough understanding of its chemical and physical properties. This guide aims to provide a detailed technical examination of this compound, addressing its synthesis, spectral characterization, and safe handling, thereby empowering researchers to harness its full potential.

Chemical and Physical Properties

A precise understanding of the fundamental chemical and physical properties of this compound is paramount for its effective application in research and development.

Identification and Structure

-

Chemical Name: this compound

-

CAS Number: 64779-10-8

-

Molecular Formula: C₁₈H₂₆O₃[1]

-

Molecular Weight: 290.41 g/mol [1]

The molecular structure consists of an octyl-substituted phenyl group attached to a butanoic acid chain via a ketone functional group. This structure imparts both lipophilic (octylphenyl) and hydrophilic (carboxylic acid) characteristics to the molecule.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data

| Property | Value/Prediction | Source |

| Molecular Weight | 290.41 g/mol | [1] |

| Molecular Formula | C₁₈H₂₆O₃ | [1] |

| Melting Point | Not available. Analogous compound 4-(4-methylphenyl)-4-oxobutanoic acid melts at 127-130 °C. | - |

| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, esters, and chlorinated hydrocarbons, and insoluble in water.[4] | - |

| pKa | Estimated to be around 4-5 for the carboxylic acid group. | - |

Synthesis and Manufacturing

The most probable and industrially scalable method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic substrate, in this case, octylbenzene, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst.

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of octylbenzene to form the final product.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid and can be optimized for the target compound.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) in an anhydrous solvent such as dichloromethane.

-

Formation of Acylium Ion: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride. The reaction is exothermic and should be controlled by the rate of addition.

-

Acylation: After the initial exotherm subsides, add octylbenzene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

-

Reaction Completion: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Work-up and Isolation: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash them with water.

-

Purification: Extract the combined organic layers with a saturated sodium bicarbonate solution to isolate the acidic product as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates.

-

Final Product: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the methylene protons of the butanoic acid chain (2.5-3.5 ppm), and the long alkyl chain of the octyl group (0.8-1.6 ppm). The terminal methyl group of the octyl chain will appear as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ketone (around 200 ppm), the carboxylic acid carbonyl (around 175-180 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the butanoic acid and octyl chains (10-40 ppm).[6]

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Ketone): A sharp, strong peak around 1680-1700 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A sharp, strong peak around 1700-1725 cm⁻¹.

-

C-H stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

4.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 290.4. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[7] Fragmentation of the alkyl chain and cleavage adjacent to the carbonyl group (alpha-cleavage) are also anticipated.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a suitable starting point for method development. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm due to the aromatic chromophore.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification) is necessary prior to GC-MS analysis. This technique is highly effective for identifying and quantifying volatile impurities.

Safety and Handling

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Use only in a well-ventilated area.

-

It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, refer to the general first-aid measures for chemical exposure.

Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for various applications in the pharmaceutical sciences.

-

Drug Delivery Systems: The amphiphilic nature of the molecule suggests its potential use in the formulation of drug delivery systems, where the lipophilic octylphenyl group can interact with hydrophobic drug molecules, and the hydrophilic carboxylic acid can aid in solubility and formulation.

-

Intermediate for API Synthesis: The keto and carboxylic acid functionalities serve as versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The aromatic ring also provides a scaffold that can be further functionalized.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed technical overview of its chemical properties, including its structure, synthesis, analytical characterization, and safety considerations. A thorough understanding of these properties is the foundation for its successful application in research and drug development. Further experimental validation of the predicted physicochemical and spectral data will be invaluable in solidifying its profile as a key chemical intermediate.

References

- Sigma-Aldrich. (2010, February 27).

- BenchChem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Sigma-Aldrich. (n.d.). 4-(4-Methylphenyl)-4-oxobutyric acid 98%.

- SynZeal. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid.

- A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent. (2002). Chemical and Pharmaceutical Bulletin, 50(10), 1410-1413.

- Apollo Scientific. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid.

- Chemical Synthesis Database. (2025, May 20). 4-(4-imidazol-1-ylphenyl)-4-oxobutanoic acid.

- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.

- Cheminfo.org. (n.d.). Infrared spectra prediction.

- Cheminfo.org. (n.d.). IR spectra prediction.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Sinfoo Biotech. (n.d.). This compound, (CAS# 64779-10-8).

- Stenutz. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Matrix Fine Chemicals. (n.d.). 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4.

- mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid.

- Chegg. (2023, November 30). This is IR Sepctrum for 4-(4-methylphenyl)-4-oxobutanoic acid.

- Doc Brown's Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY.

- ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical....

- CS229. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra.

- HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid.

- ResearchGate. (2025, August 6). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.

- OSTI.GOV. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns.

- PMC - NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- Sigma-Aldrich. (n.d.). 4-oxobutanoic acid | 692-29-5.

- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.).

- SpectraBase. (n.d.). 4-(Cyclooctylamino)-4-oxobutanoic acid - Optional[13C NMR] - Chemical Shifts.

- Synthesis of Uniformly 13C-Labeled Polycyclic Arom

- SpectraBase. (n.d.). 4-(3-Ethylanilino)-4-oxobutanoic acid - Optional[1H NMR] - Spectrum.

- Sciforum. (2006, November 30). (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis.

Sources

- 1. This compound,(CAS# 64779-10-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure Determination of 4-(4-Octylphenyl)-4-oxobutanoic Acid

This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals aiming to elucidate the crystal structure of 4-(4-Octylphenyl)-4-oxobutanoic acid. In the absence of a publicly available crystal structure for this specific molecule, this document serves as a detailed roadmap, outlining the necessary steps from synthesis to final structural analysis, grounded in established chemical principles and crystallographic techniques.

Introduction: The Significance of Alkylphenyl Keto-Acids

4-Aryl-4-oxobutanoic acids are a class of organic compounds that serve as versatile precursors in the synthesis of various heterocyclic molecules, which are core components of many pharmaceuticals.[1] The introduction of a long alkyl chain, such as an octyl group, on the phenyl ring imparts significant lipophilicity, a property of great interest in drug design and materials science. Understanding the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological activity. This guide will detail the robust workflow required to achieve this.

Synthesis of this compound

The most direct and widely adopted method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction provides a reliable route to the target molecule.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Octylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Crushed ice

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acylating Agent Addition: Dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Aromatic Substrate Addition: After the initial exotherm subsides, add octylbenzene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction and Monitoring: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will be in the aqueous layer as its sodium salt.

-

Isolation: Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Crystallization: The Gateway to Structure Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The long, flexible octyl chain in the target molecule can introduce conformational disorder, making crystallization more difficult. A systematic approach exploring various techniques is essential.

Key Considerations for Crystallization:

-

Purity: The starting material must be of the highest possible purity. Recrystallization or column chromatography may be necessary after synthesis.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[4] For a molecule with both polar (carboxylic acid) and non-polar (octylphenyl) regions, a mixture of solvents is often effective.

-

Slow Growth: Rapid crystal growth often leads to defects and poorly ordered crystals. Slowing down the process is paramount.[5]

Recommended Crystallization Techniques:

| Technique | Description | Rationale for this compound |

| Slow Evaporation | A nearly saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over several days or weeks.[4] | Simple and effective. A good starting point with solvents like ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate. |

| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[2] | This is an excellent method for growing high-quality crystals from small amounts of material. A good system would be a solution in ethyl acetate with hexane as the anti-solvent. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[2] | Creates a slow diffusion gradient at the interface, promoting gradual crystallization. A solution in DCM or THF could be layered with hexane. |

| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, causing the compound to crystallize out as its solubility decreases.[6] | The long alkyl chain may favor this method in solvents where solubility is highly temperature-dependent. |

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[7] This powerful technique allows for the precise determination of the three-dimensional molecular structure.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting:

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal. This minimizes thermal motion of the atoms and can protect the crystal from radiation damage.

-

The diffractometer will rotate the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.

-

A detector records the positions and intensities of the diffracted X-rays.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

-

Diagram of the Structure Determination Workflow

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features and Data Presentation

While the precise crystal structure is unknown, we can anticipate several key features based on the molecular structure and related compounds:

-

Hydrogen Bonding: The carboxylic acid groups are expected to form strong hydrogen-bonded dimers or chains, which will be a dominant feature of the crystal packing.

-

Alkyl Chain Packing: The long octyl chains will likely pack in an ordered fashion, possibly interdigitating with chains from neighboring molecules. This packing will be driven by van der Waals interactions.

-

Aromatic Interactions: Pi-stacking or other aromatic interactions between the phenyl rings may also influence the crystal packing.

Upon successful structure determination, the crystallographic data should be summarized in a standard format as shown in the table below.

Table of Expected Crystallographic Data

| Parameter | Expected Value/Information |

| Empirical Formula | C₁₈H₂₆O₃ |

| Formula Weight | 290.40 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Absorption Coefficient | mm⁻¹ |

| F(000) | |

| Theta range for data collection | ° |

| Reflections collected | |

| Independent reflections | |

| R-int | |

| Final R indices [I>2sigma(I)] | R₁, wR₂ |

| R indices (all data) | R₁, wR₂ |

| Goodness-of-fit on F² |

Conclusion

Determining the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, purification, crystallization, and X-ray diffraction analysis. While a definitive structure is not yet in the public domain, the methodologies outlined in this guide provide a robust and scientifically sound pathway to its elucidation. The resulting structural information will be invaluable for understanding the solid-state properties of this molecule and for guiding its future applications in medicinal chemistry and materials science.

References

- BenchChem.

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

-

University of Florence. Guide for crystallization. [Link]

- Google Patents. Crystallization method for organic acid or organic acid ester.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. unifr.ch [unifr.ch]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. How To [chem.rochester.edu]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]

- 7. rigaku.com [rigaku.com]

- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

Solubility of 4-(4-Octylphenyl)-4-oxobutanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Octylphenyl)-4-oxobutanoic Acid in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of process chemistry, formulation development, and analytical method design. This guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the scarcity of publicly available quantitative data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the well-established principles of solubility. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common organic solvents, ensuring reliable and reproducible results.

Introduction: The Molecular Profile of this compound

This compound is a derivative of succinic acid, a versatile C4-dicarboxylic acid that serves as a fundamental building block in numerous biological and chemical processes.[1][2] The structure of the title compound is characterized by two distinct regions:

-

A Polar "Head": The butanoic acid moiety, containing a ketone and a carboxylic acid functional group. This region is capable of hydrogen bonding and dipole-dipole interactions.

-

A Nonpolar "Tail": A large, hydrophobic 4-octylphenyl group. This substituent imparts significant lipophilicity to the molecule.

This amphiphilic nature dictates its interactions with solvents, making a systematic study of its solubility essential for applications ranging from synthetic reaction design to purification and formulation. Like its structural analogs, it can be synthesized via a Friedel-Crafts acylation reaction, in this case between octylbenzene and succinic anhydride.[3][4] Understanding its solubility is critical for controlling reaction media, selecting appropriate crystallization solvents, and developing analytical methods such as High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Solubility Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] The dual-character of this compound—with both polar and nonpolar regions—suggests a nuanced solubility profile.

Analysis of Molecular Structure and Intermolecular Forces

-

Hydrogen Bonding: The carboxylic acid group contains a hydrogen bond donor (-OH) and two acceptors (C=O, -OH). This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., DMSO, DMF).

-

Van der Waals Forces: The long octyl chain and the phenyl ring contribute significantly to the molecule's size and surface area, leading to strong London dispersion forces. These forces are dominant in interactions with nonpolar and weakly polar solvents (e.g., hexane, toluene, ethers).

-

Acid-Base Chemistry: The carboxylic acid moiety (pKa typically ~4-5) allows for deprotonation in the presence of a base. This chemical reaction transforms the neutral, water-insoluble molecule into a highly polar, water-soluble carboxylate salt.[6][7]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility behavior across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High to Moderate | The large octylphenyl tail will interact favorably with these solvents via London dispersion forces. Toluene may offer slightly better solubility due to potential π-π stacking with the phenyl ring. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents offer a balance of polarity to interact with the keto-acid head and nonpolar character to solvate the hydrophobic tail. THF and Ethyl Acetate are particularly effective due to their ability to accept hydrogen bonds. |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While the polar head will interact, the energy required to create a cavity in these highly structured solvents for the large nonpolar tail may limit overall solubility. |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen-bonding network of these solvents would be significantly disrupted by the large, nonpolar octylphenyl group, making dissolution energetically unfavorable. A related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is noted as being insoluble in water.[4] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble (Reaction) | The carboxylic acid will be deprotonated to form the corresponding sodium salt, which is an ionic species and will readily dissolve in the aqueous medium.[6][7] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid in a liquid.[8]

Core Principle

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is removed, and the concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" is critical; a significant amount of undissolved solid should be visible to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C). Agitate the mixtures for at least 24 hours to ensure equilibrium is reached.[8] This extended time allows for the dissolution process to come to completion.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To obtain a clear supernatant free of any particulate matter, withdraw a sample using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is crucial to prevent artificially high results from suspended microcrystals.

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample to determine the concentration of the dissolved solute. Two common methods are:

-

Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid residue is measured. This method is simple but less sensitive.

-

Chromatographic Analysis (HPLC): This is the preferred method for its accuracy and sensitivity. A calibration curve is first generated using standard solutions of the compound at known concentrations. The filtered, diluted sample is then injected into the HPLC system, and its concentration is determined by comparing its peak area to the calibration curve.

-

-

Data Reporting: Express solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). The experiment should be repeated at least in triplicate to ensure statistical validity.

Visualized Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While specific published solubility data for this compound is limited, a thorough analysis of its molecular structure provides a robust framework for predicting its behavior in various organic solvents. Its amphiphilic character, with a large nonpolar tail and a polar carboxylic acid head, suggests high solubility in solvents of intermediate polarity like THF and DCM, and low solubility in highly polar protic solvents such as water. The provided experimental protocol offers a validated, step-by-step methodology for researchers to generate precise and reliable quantitative solubility data. This information is indispensable for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

University Course Content. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Academic Resource. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work. [Link]

-

Anhui Sunsing Chemicals Co.,Ltd. (n.d.). Succinic acid. [Link]

-

Sciencemadness Wiki. (2022, November 26). Succinic acid. [Link]

-

PubChem - NIH. (n.d.). Succinic Acid. [Link]

-

LIPID MAPS Structure Database. (n.d.). (S)-2-Acetolactate. [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

PubChem - NIH. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

- 1. Succinic Acid: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 2. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. m.youtube.com [m.youtube.com]

Physical and chemical properties of 4-(4-Octylphenyl)-4-oxobutanoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Octylphenyl)-4-oxobutanoic Acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the structural and chemical characteristics of the molecule. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally similar analogs and outlines detailed, field-proven experimental protocols for the precise determination of its key properties, including melting point, solubility profile, and acid dissociation constant (pKa). Our focus is on providing a robust framework for empirical analysis, ensuring scientific integrity and reproducibility in the laboratory.

Compound Identification and Structure

This compound is a keto-carboxylic acid featuring a long alkyl chain, which imparts significant hydrophobic character, balanced by the polar carboxylic acid group. This amphiphilic nature suggests potential applications as a specialty surfactant, a precursor in polymer synthesis, or an intermediate in the development of pharmacologically active molecules.

-

IUPAC Name: this compound

-

CAS Number: 64779-10-8[1]

-

Molecular Formula: C₁₈H₂₆O₃[1]

-

Molecular Weight: 290.4 g/mol [1]

Caption: 2D Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is sparse in publicly available literature. However, properties can be estimated based on its structure and data from close analogs. The following table provides data for a similar, well-characterized compound, 4-(4-methylphenyl)-4-oxobutanoic acid, to serve as a benchmark.

| Property | Value (for 4-(4-methylphenyl)-4-oxobutanoic acid) | Significance & Rationale |

| Molecular Formula | C₁₁H₁₂O₃[2][3][4] | Defines the elemental composition and molar mass. |

| Molecular Weight | 192.21 g/mol [2][3][4] | Crucial for stoichiometric calculations in synthesis and analysis. |

| Appearance | White powder[3][4] | The octyl- derivative is expected to be a white to off-white solid at room temperature. |

| Melting Point | 127-130 °C[5] | A sharp melting point range is a key indicator of purity. The longer octyl chain may influence the crystal packing and thus alter the melting point compared to the methyl analog. |

| Solubility in Water | Insoluble[3] | The long hydrophobic octyl chain and aromatic ring are expected to make the octyl- derivative highly insoluble in water. |

| pKa | ~4-5 (estimated for carboxylic acid) | The carboxylic acid moiety is the primary acidic proton. Its pKa is critical for understanding its ionization state at different pH values, which governs its solubility in aqueous bases and its behavior in biological systems.[6] |

Experimental Methodologies for Property Determination

The following sections provide robust, step-by-step protocols for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[7] Impurities depress and broaden the melting range. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8][9]

Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[10]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of approximately 2-3 mm.[8]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Initial Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool significantly before proceeding.[9]

-

Accurate Measurement: For the precise measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[9]

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (0.5-2°C).

Caption: Experimental workflow for melting point determination.

Solubility Profiling

Expertise & Rationale: A systematic solubility analysis provides critical information about the presence of polar and ionizable functional groups.[11] The principle "like dissolves like" governs solubility; the large non-polar octylphenyl group will dominate, predicting poor solubility in polar solvents like water.[12] However, the acidic carboxylic acid group can be deprotonated by a base to form a highly polar carboxylate salt, which should be soluble in aqueous base.[13]

Protocol:

-

General Procedure: To a small test tube, add approximately 25 mg of the compound. Add 0.75 mL of the chosen solvent in three portions (0.25 mL each), shaking vigorously after each addition.[11] Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[14]

-

Solvent Sequence:

-

Test 1: Water (H₂O). Expected result: Insoluble. This confirms the presence of a large non-polar moiety.

-

Test 2: 5% Sodium Bicarbonate (NaHCO₃) Solution. If insoluble in water, proceed. Expected result: Soluble. NaHCO₃ is a weak base that will deprotonate a strong acid like a carboxylic acid, forming a soluble sodium salt. This test helps distinguish strong acids from weaker ones like phenols.[11][13]

-

Test 3: 5% Sodium Hydroxide (NaOH) Solution. If insoluble in NaHCO₃, proceed. Expected result: Soluble. NaOH is a strong base that will also deprotonate the carboxylic acid.[11]

-

Test 4: 5% Hydrochloric Acid (HCl) Solution. If insoluble in water, proceed. Expected result: Insoluble. The compound lacks a basic functional group (like an amine) to be protonated by the acid.[13]

-